Cas no 59664-03-8 (2-Acetyl-7-ethylbenzofuran)

2-Acetyl-7-ethylbenzofuran is a benzofuran derivative characterized by the presence of an acetyl group at the 2-position and an ethyl substituent at the 7-position of the benzofuran core. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-rich benzofuran ring and functionalized side chains, make it a versatile building block for heterocyclic chemistry. The compound exhibits moderate stability under standard conditions, facilitating its use in various synthetic applications. Its distinct substitution pattern allows for selective modifications, enabling the synthesis of more complex molecular architectures.
2-Acetyl-7-ethylbenzofuran structure
2-Acetyl-7-ethylbenzofuran structure
Product name:2-Acetyl-7-ethylbenzofuran
CAS No:59664-03-8
MF:C12H12O2
MW:188.222483634949
CID:950461
PubChem ID:12448457

2-Acetyl-7-ethylbenzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-Acetyl-7-ethylbenzofuran
    • 1-(7-Ethyl-2-benzofuranyl)ethanone
    • 1-(7-ethylbenzofuran-2-yl)ethanone
    • 1-(7-ethyl-benzofuran-2-yl)-ethanone
    • 7-Ethyl-2-benzofuranyl Methyl Ketone
    • 7-Ethylbenzofuran-2-yl-methyl-keton
    • 7-ethylbenzofuran-2-ylmethylketone
    • AG-G-12763
    • CTK5B0264
    • FT-0661231
    • KB-227250
    • 57401-80-6
    • JTUMBVQDEFOAHR-UHFFFAOYSA-N
    • AKOS014316107
    • 1-(7-Ethyl-2-benzofuranyl)ethanone; 7-Ethyl-2-benzofuranyl Methyl Ketone;
    • 1-(7-ethylbenzofuran-2-yl)ethan-1-one
    • Alphameprodine Hydrochloride
    • Ethanone, 1-(7-ethyl-2-benzofuranyl)-
    • (3R,4S)-rel-3-Ethyl-1-methyl-4-phenyl-4-piperidinol 4-Propanoate; (3R,4S)-rel- 3-Ethyl-1-methyl-4-phenyl-4-piperidinol Propanoate; cis-3-Ethyl-1-methyl-4-phenyl-4-Piperidinol Propanoate; ?-3-Ethyl-1-methyl-4-phenyl- 4-Piperidinol Propionate; ?-Meprodine Hydrochloride;
    • 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one
    • DTXSID40498725
    • 1-(7-ETHYL-1-BENZOFURAN-2-YL)ETHANONE
    • DB-313488
    • 59664-03-8
    • Inchi: InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3
    • InChI Key: JTUMBVQDEFOAHR-UHFFFAOYSA-N
    • SMILES: CCC1=CC=CC2=C1OC(=C2)C(=O)C

Computed Properties

  • Exact Mass: 188.08376
  • Monoisotopic Mass: 188.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.21

2-Acetyl-7-ethylbenzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A173820-5g
2-Acetyl-7-ethylbenzofuran
59664-03-8
5g
$ 707.00 2023-04-19
TRC
A173820-500mg
2-Acetyl-7-ethylbenzofuran
59664-03-8
500mg
$ 110.00 2023-09-09
TRC
A173820-1g
2-Acetyl-7-ethylbenzofuran
59664-03-8
1g
$ 196.00 2023-09-09
TRC
A173820-2g
2-Acetyl-7-ethylbenzofuran
59664-03-8
2g
$ 362.00 2023-09-09
TRC
A173820-10g
2-Acetyl-7-ethylbenzofuran
59664-03-8
10g
$ 1476.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668443-2g
1-(7-Ethylbenzofuran-2-yl)ethan-1-one
59664-03-8 98%
2g
¥4040.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668443-1g
1-(7-Ethylbenzofuran-2-yl)ethan-1-one
59664-03-8 98%
1g
¥2352.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668443-5g
1-(7-Ethylbenzofuran-2-yl)ethan-1-one
59664-03-8 98%
5g
¥9103.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668443-500mg
1-(7-Ethylbenzofuran-2-yl)ethan-1-one
59664-03-8 98%
500mg
¥1125.00 2024-05-07

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